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Compound of Interest

Compound Name: Picric acid

Cat. No.: B1683659

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 2,4,6-
trinitrophenol, also known as picric acid. The information is compiled from a variety of
scientific sources and is intended to serve as a resource for professionals in research, drug
development, and chemical safety.

Executive Summary

2,4,6-Trinitrophenol is a yellow crystalline solid with a history of use in explosives, dyes, and as
an antiseptic. However, its utility is overshadowed by its significant toxicological and explosive
hazards. This document detalils its toxicological properties, including acute, subchronic, and
genotoxic effects, as well as its potential for skin and eye irritation and sensitization. A
significant data gap exists regarding its chronic toxicity and carcinogenicity. The primary
mechanism of toxicity is believed to be the induction of oxidative stress, leading to cellular
damage and apoptosis.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of 2,4,6-
trinitrophenol.

Table 1: Acute Oral Toxicity
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Species Sex Route LD50 (mg/kg) Reference(s)
Rat Male Oral 290 [1]
Rat Female Oral 200 [1]

Table 2: Subacute Oral Toxicity
NOAEL LOAEL Effects

Species Sex Duration (mglkg/da (mglkg/da Observed
y) y) at LOAEL

Referenc

(s)

Hemolytic
anemia,
testicular
toxicity
Rat Male 28 days 20 100 (small [2][3]
testes,
lower
epididymis
weight)

Hemolytic
anemia,
increased
Rat Female 28 days 20 100 relative [2][3]
liver and
spleen

weights

Table 3: Genotoxicity
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Metabolic
Test System L Result Reference(s)
Activation
Salmonella
typhimurium (Ames With Positive [4]
test)
Salmonella
typhimurium (Ames Without Negative [4]
test)
Drosophila ) ]
Not Applicable Negative [4]

melanogaster SLRL

Note: The genotoxicity data for 2,4,6-trinitrophenol is conflicting and warrants further
investigation.

Toxicological Endpoints
Acute Toxicity

Acute exposure to 2,4,6-trinitrophenol can cause a range of adverse effects. Ingestion of 1-2
grams can lead to severe poisoning in humans, with symptoms including headache, dizziness,
nausea, vomiting, and diarrhea.[5] High doses may result in the destruction of red blood cells,
as well as damage to the kidneys and liver.[6] The cause of death in acute intoxication in rats
has been attributed to severe acidosis.[1]

Skin and Eye Irritation and Sensitization

2,4,6-Trinitrophenol is a known skin and eye irritant.[7] It can cause a yellowish staining of the
skin upon contact.[7] Furthermore, it is a skin sensitizer, capable of inducing allergic contact
dermatitis.[7]

Subchronic Toxicity

Subacute oral toxicity studies in rats have demonstrated that 2,4,6-trinitrophenol can induce
hemolytic anemia and testicular toxicity in males at a dose of 100 mg/kg/day over a 28-day
period.[2][3] In females, the same dose led to hemolytic anemia and increased relative liver
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and spleen weights.[2][3] The No-Observed-Adverse-Effect Level (NOAEL) in these studies
was determined to be 20 mg/kg/day.[2][3]

Genotoxicity

The mutagenic potential of 2,4,6-trinitrophenol has been evaluated in several in vitro and in
vivo systems. The results of the Ames test have been contradictory, with some studies
reporting a positive result with metabolic activation and others a negative result without.[4] It
was found to be negative in a Drosophila melanogaster sex-linked recessive lethal (SLRL) test.

[4]

Reproductive and Developmental Toxicity

Evidence from animal studies suggests that 2,4,6-trinitrophenol has the potential for
reproductive toxicity. In a study on young rats, oral administration of 100 mg/kg/day for 28 days
resulted in testicular toxicity, characterized by smaller testes and reduced epididymis weight.[2]
[3] There is a lack of comprehensive studies evaluating the full spectrum of reproductive and
developmental effects according to current OECD guidelines.

Chronic Toxicity and Carcinogenicity

There is a significant lack of data regarding the chronic toxicity and carcinogenic potential of
2,4,6-trinitrophenol. No long-term carcinogenicity bioassays in rodents have been identified in
publicly available databases from major toxicological bodies such as the National Toxicology
Program (NTP) or the International Agency for Research on Cancer (IARC). Therefore, a
definitive conclusion on the carcinogenicity of 2,4,6-trinitrophenol cannot be made at this time.

Mechanism of Toxicity

The primary mechanism of 2,4,6-trinitrophenol toxicity is believed to be the induction of
oxidative stress. As a nitroaromatic compound, it is capable of generating reactive oxygen
species (ROS), which can overwhelm the cellular antioxidant defense systems. This leads to
damage to vital cellular components such as lipids, proteins, and DNA, ultimately triggering
apoptotic cell death.
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Caption: Proposed signaling pathway for 2,4,6-trinitrophenol-induced toxicity.

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments relevant to
2,4,6-trinitrophenol, based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD
423)

 Principle: This method involves a stepwise procedure with the use of a limited number of
animals at each step. The outcome of each step determines the next step, allowing for
classification of the substance into a GHS category.

o Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often
slightly more sensitive) are used.

e Procedure:
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[e]

A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

(¢]

A group of three animals is dosed with the starting dose.

[¢]

The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

[¢]

The number of mortalities within the group determines the next step:

» |f 2 or 3 animals die, the test is stopped and the substance is classified.

» |f O or 1 animal dies, a further group of three animals is dosed at the next higher or
lower dose level, depending on the outcome.

(¢]

This procedure is repeated until a clear outcome is obtained, allowing for classification.

o Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes,
respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity
and behavior pattern. Body weights are recorded weekly. A gross necropsy is performed on
all animals at the end of the study.

Acute Dermal Irritation/Corrosion (OECD 404)

e Principle: This test evaluates the potential of a substance to cause reversible (irritation) or
irreversible (corrosion) skin damage.

o Test Animals: Healthy young adult albino rabbits are typically used.

e Procedure:

[¢]

A small area of the animal's back is clipped free of fur.

[e]

A 0.5 g or 0.5 mL dose of the test substance is applied to a small area of skin (approx. 6
cm?) and covered with a gauze patch and semi-occlusive dressing.

[e]

The exposure duration is typically 4 hours.

(¢]

After exposure, the patch is removed and the skin is gently cleansed.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72
hours after patch removal.

e Scoring: The severity of erythema and edema is scored on a scale of 0 to 4. The mean
scores for each animal at the different time points are used to classify the substance.

Acute Eye Irritation/Corrosion (OECD 405)

e Principle: This test assesses the potential of a substance to cause eye irritation or corrosion.
o Test Animals: Healthy young adult albino rabbits are used.
e Procedure:

o Asingle dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the
conjunctival sac of one eye of the animal. The other eye serves as a control.

o The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis
(swelling) at 1, 24, 48, and 72 hours after instillation.

e Scoring: The severity of the ocular lesions is scored according to a standardized scale. The
scores are used to classify the irritant potential of the substance.

Skin Sensitization - Guinea Pig Maximization Test
(GPMT) (OECD 406)

e Principle: The GPMT is an in vivo assay to assess the potential of a substance to induce skin
sensitization (allergic contact dermatitis).

e Test Animals: Young adult guinea pigs are used.
e Procedure:
o Induction Phase:

» Day O: Intradermal injections of the test substance with and without Freund's Complete
Adjuvant (FCA) are made in the shoulder region.
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» Day 7: Atopical application of the test substance is applied to the same site.

o Challenge Phase:

» Day 21: A non-irritating concentration of the test substance is applied topically to a naive
site on the flank.

o Observation: The challenge sites are observed for erythema and edema at 24 and 48
hours after patch removal.

o Evaluation: The incidence and severity of the skin reactions in the test group are compared
to a control group that was not induced with the test substance.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

e Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia
coli with pre-existing mutations that render them unable to synthesize an essential amino
acid (histidine or tryptophan, respectively). The test evaluates the ability of a substance to
cause reverse mutations, restoring the ability of the bacteria to grow on an amino acid-
deficient medium.

e Procedure:

[¢]

The tester strains are exposed to various concentrations of the test substance, both with
and without an exogenous metabolic activation system (S9 mix from rat liver).

[¢]

The bacteria are then plated on a minimal agar medium lacking the essential amino acid.

[e]

The plates are incubated for 48-72 hours.

o

The number of revertant colonies (colonies that have undergone a reverse mutation and
can now grow) is counted.

o Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the
number of revertant colonies compared to the negative control, and/or a reproducible
increase at one or more concentrations.
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Caption: Experimental workflow for the Ames Test (OECD 471).
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Conclusion

2,4,6-Trinitrophenol exhibits a significant toxicological profile, characterized by its acute toxicity,
skin and eye irritancy, and skin sensitization potential. The available data also indicate a
potential for reproductive toxicity. While its genotoxic potential is not definitively established,
some evidence suggests mutagenicity. A major data gap remains concerning its chronic toxicity
and carcinogenicity. The primary mechanism of toxicity appears to be the induction of oxidative
stress. Due to its hazardous properties, stringent safety precautions are necessary when
handling this compound. Further research, particularly long-term studies, is warranted to fully
characterize its risk to human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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